molecular formula C16H18N4O2S2 B297426 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B297426
M. Wt: 362.5 g/mol
InChI Key: OAWOANNDJXJTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, microbial cells, and inflammatory cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and has also been found to inhibit the growth of various microbial strains.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile have been extensively studied. The compound has been found to have low toxicity and high selectivity towards cancer cells and microbial cells. It has also been found to have anti-inflammatory effects and has been shown to reduce the levels of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile in lab experiments include its high selectivity towards cancer cells and microbial cells, low toxicity, and potential applications in the field of organic electronics. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for research on 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile include further studies on its mechanism of action, potential applications in the field of organic electronics, and development of new synthesis methods to improve its yield and purity. The compound also has potential applications in the field of drug delivery and further studies are needed to explore its potential in this field.

Synthesis Methods

The synthesis of 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile involves the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with 1,3-diethyl-4,6-dioxo-2-thioxohexahydro-1,3,5-triazine in the presence of a base. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

The chemical compound 2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile has shown potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been found to have potential applications in the field of organic electronics due to its unique electronic properties.

properties

Product Name

2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2S2/c1-5-19-14(21)12(15(22)20(6-2)16(19)23)8-18-13-11(7-17)9(3)10(4)24-13/h8,18H,5-6H2,1-4H3

InChI Key

OAWOANNDJXJTRV-UHFFFAOYSA-N

Isomeric SMILES

CCN1C(=O)C(=CNC2=C(C(=C(S2)C)C)C#N)C(=O)N(C1=S)CC

SMILES

CCN1C(=O)C(=CNC2=C(C(=C(S2)C)C)C#N)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CNC2=C(C(=C(S2)C)C)C#N)C(=O)N(C1=S)CC

Origin of Product

United States

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